molecular formula C7H12N4O B3373439 4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1006483-54-0

4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B3373439
CAS RN: 1006483-54-0
M. Wt: 168.2 g/mol
InChI Key: PXAVNMZCVSUXIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide”, there are studies on the synthesis of related pyrazole-4-carboxamides . These compounds were designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide” are not explicitly mentioned in the search results .

Scientific Research Applications

Chemistry and Synthesis of Heterocycles

4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest in the synthesis of various heterocyclic compounds. A study by Gomaa and Ali (2020) highlights the use of similar pyrazole derivatives as building blocks in synthesizing heterocycles like pyrazolo-imidazoles, thiazoles, and others. These compounds are valuable in developing dyes and pharmaceuticals due to their unique reactivity and versatility. The reactivity of these derivatives provides mild conditions for generating a wide range of compounds, showcasing their potential in synthetic organic chemistry (Gomaa & Ali, 2020).

Anticancer Activity

Pyrazole derivatives, including structures similar to 4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide, have been explored for their anticancer activities. Research indicates that certain imidazole and pyrazoline derivatives exhibit promising antitumor properties. Studies review the synthesis and biological evaluation of these compounds, highlighting their potential as new antitumor drugs with different biological activities. The structural versatility of these compounds allows for the development of molecules with significant anticancer efficacy (Iradyan et al., 2009). Moreover, the synthetic strategies of pyrazoline derivatives for developing new anticancer agents have been updated, reflecting the ongoing interest and advancements in this area of medicinal chemistry (Ray et al., 2022).

Medicinal Chemistry of Pyrazolines

The therapeutic applications of pyrazolines, including structures akin to 4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide, are diverse, ranging from antimicrobial to anti-inflammatory, and even neuroprotective effects. Research underscores the importance of pyrazoline derivatives in medicinal chemistry, offering insights into their pharmacological effects and potential as lead compounds in drug discovery. The exploration of these compounds spans various therapeutic areas, showcasing their broad applicability and significance in developing new treatments (Shaaban et al., 2012).

properties

IUPAC Name

4-amino-N-ethyl-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-9-7(12)6-5(8)4-10-11(6)2/h4H,3,8H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAVNMZCVSUXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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